

Application Note: HPLC Method for the Determination of Pantoprazole N-oxide

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Compound of Interest

Compound Name: *Pantoprazole N-oxide*

Cat. No.: *B018355*

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Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Pantoprazole N-oxide**, a significant related substance and potential degradation product of Pantoprazole. The method is suitable for the analysis of **Pantoprazole N-oxide** in bulk drug substances and pharmaceutical formulations, ensuring quality control and stability assessment.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2][3] During its synthesis, storage, or under stress conditions such as oxidation and photolysis, various impurities and degradation products can form.[4][5][6][7][8]

Pantoprazole N-oxide is one such identified impurity and degradation product.[4][9][10]

Accurate quantification of **Pantoprazole N-oxide** is crucial for ensuring the purity, safety, and efficacy of Pantoprazole drug products. This document provides a detailed protocol for a validated HPLC method for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent with UV/PDA detector
Column	Hypersil ODS C18, 125 x 4.0 mm, 5 µm
Mobile Phase	A) 0.01 M Phosphate Buffer (pH 7.0) B) Acetonitrile (Gradient Elution)
Gradient Program	Time (min)
0	
10	
15	
20	
25	
Flow Rate	1.0 mL/min[1][5]
Column Temperature	40°C[1]
Detection Wavelength	290 nm[1][5][7][8][9]
Injection Volume	20 µL
Diluent	Mobile Phase

Preparation of Solutions

2.2.1. Mobile Phase Preparation

- Buffer (A): Dissolve an appropriate amount of a phosphate salt in HPLC grade water to achieve a 0.01 M concentration and adjust the pH to 7.0 with phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Use HPLC grade acetonitrile.

2.2.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)

- Accurately weigh approximately 10 mg of **Pantoprazole N-oxide** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent and sonicate for 10-15 minutes to dissolve.
- Make up the volume to 100 mL with the diluent.

2.2.3. Calibration Curve Standards

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

2.2.4. Sample Preparation (from Pantoprazole Bulk Drug)

- Accurately weigh about 25 mg of the Pantoprazole sample into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 50 mL with the diluent.
- Filter the solution through a 0.45 µm syringe filter before injection.

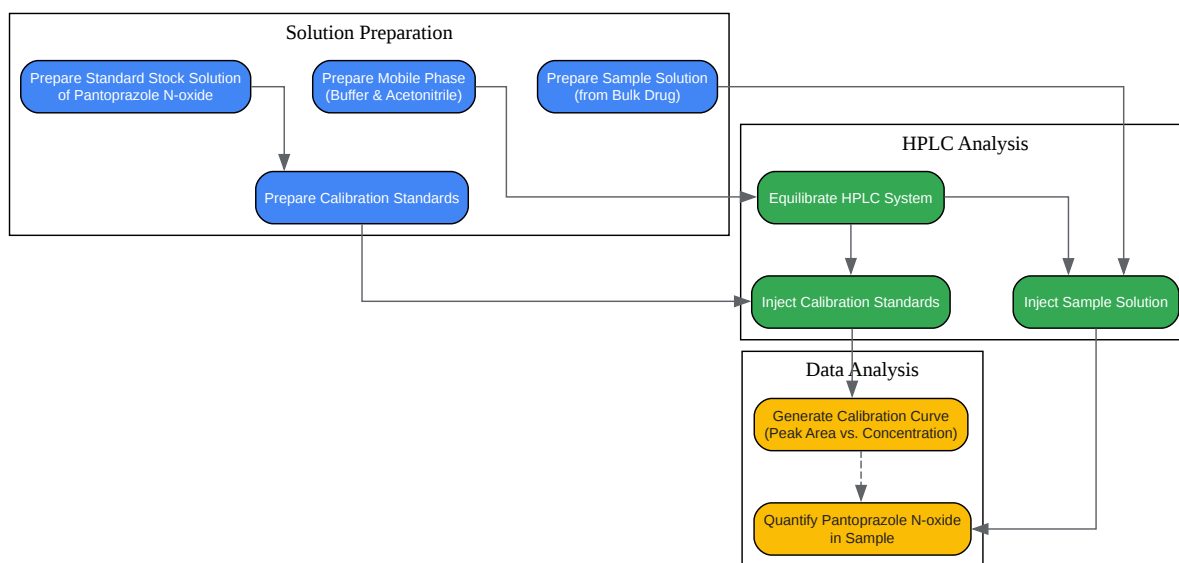
Method Validation Summary

The described HPLC method is typically validated according to ICH guidelines.^[1] A summary of achievable validation parameters is presented below.

Validation Parameter	Typical Results
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	97.9 - 103% [5] [6]
Precision (%RSD)	< 2.0%
Limit of Detection (LOD)	0.043 - 0.047 $\mu\text{g/mL}$ [5] [6]
Limit of Quantitation (LOQ)	0.13 - 0.14 $\mu\text{g/mL}$ [5] [6]
Specificity	The method is specific for Pantoprazole N-oxide, with no interference from the main component (Pantoprazole) or other related impurities.

Experimental Workflow and Diagrams

The overall workflow for the determination of **Pantoprazole N-oxide** is depicted in the following diagram.



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Caption: Workflow for the HPLC determination of **Pantoprazole N-oxide**.

Detailed Protocol

- System Preparation:
 - Set up the HPLC system according to the parameters in the chromatographic conditions table.
 - Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

- Calibration:
 - Inject the prepared calibration standard solutions in increasing order of concentration.
 - Record the chromatograms and integrate the peak corresponding to **Pantoprazole N-oxide**.
 - Construct a calibration curve by plotting the peak area against the concentration of **Pantoprazole N-oxide**. Determine the linearity and regression equation.
- Sample Analysis:
 - Inject the prepared sample solution into the HPLC system.
 - Record the chromatogram and identify the peak for **Pantoprazole N-oxide** based on its retention time from the standard injections.
 - Integrate the peak area of **Pantoprazole N-oxide** in the sample chromatogram.
- Calculation:
 - Calculate the concentration of **Pantoprazole N-oxide** in the sample using the regression equation from the calibration curve.
 - The percentage of **Pantoprazole N-oxide** in the bulk drug sample can be calculated using the following formula:

Where:

- C_{oxide} is the concentration of **Pantoprazole N-oxide** in the sample solution (µg/mL) obtained from the calibration curve.
- C_{sample} is the nominal concentration of the Pantoprazole bulk drug in the sample solution (µg/mL).

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the determination of **Pantoprazole N-oxide**. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies of Pantoprazole.

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